molecular formula C9H10N2O4 B1295902 n-(2-Hydroxyethyl)-4-nitrobenzamide CAS No. 6640-65-9

n-(2-Hydroxyethyl)-4-nitrobenzamide

Cat. No.: B1295902
CAS No.: 6640-65-9
M. Wt: 210.19 g/mol
InChI Key: HSVWGRARUBXOMD-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
The exact mass of the compound n-(2-Hydroxyethyl)-4-nitrobenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality n-(2-Hydroxyethyl)-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-(2-Hydroxyethyl)-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxyethyl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c12-6-5-10-9(13)7-1-3-8(4-2-7)11(14)15/h1-4,12H,5-6H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVWGRARUBXOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60985046
Record name N-(2-Hydroxyethyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6640-65-9
Record name NSC49010
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49010
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Hydroxyethyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Crystallographic Characterization and Supramolecular Architecture of N-(2-Hydroxyethyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous protocol for the structural elucidation of N-(2-Hydroxyethyl)-4-nitrobenzamide (


). As a bifunctional molecular scaffold containing both a strong hydrogen-bond acceptor (nitro group) and flexible donor/acceptor sites (amide and hydroxyethyl moieties), this compound serves as a critical model for understanding competitive hydrogen bonding in fragment-based drug design (FBDD).

This whitepaper provides a self-validating workflow for researchers, moving from high-purity synthesis to single-crystal X-ray diffraction (SC-XRD) and Hirshfeld surface analysis.

Chemical Context & Synthesis Strategy

To obtain diffraction-quality crystals, the synthesis must prioritize purity over yield to prevent defect incorporation. While direct amidation of esters is common, the acyl chloride route is preferred here to minimize byproduct formation and simplify purification.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution where the amino group of ethanolamine attacks the carbonyl carbon of 4-nitrobenzoyl chloride.

Reaction Scheme:



Validated Synthesis Protocol
ParameterSpecificationRationale
Precursor A 4-Nitrobenzoyl chloride (10 mmol)Electrophilic acyl source.
Precursor B Ethanolamine (10 mmol)Nucleophilic linker.
Base Triethylamine (TEA) (11 mmol)Scavenges HCl to drive equilibrium forward.
Solvent Dichloromethane (DCM), AnhydrousNon-nucleophilic, solubilizes reactants but precipitates the salt byproduct.
Temperature 0°C

RT
Controls exothermicity to prevent amide hydrolysis or O-acylation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of ethanolamine and 11 mmol of TEA in 20 mL of anhydrous DCM under

    
     atmosphere.
    
  • Addition: Dropwise add a solution of 4-nitrobenzoyl chloride (10 mmol in 10 mL DCM) at 0°C over 30 minutes.

  • Reaction: Stir at room temperature for 3 hours. Monitor via TLC (EtOAc:Hexane 1:1).

  • Quench & Wash: Wash the organic layer with

    
     HCl (to remove unreacted amine), saturated 
    
    
    
    (to remove unreacted acid), and brine.
  • Isolation: Dry over

    
    , filter, and rotary evaporate to obtain the crude solid.
    

Crystallogenesis: The "Art" of the Lattice

Obtaining a single crystal suitable for X-ray diffraction requires controlling the nucleation rate. For N-(2-Hydroxyethyl)-4-nitrobenzamide, the competition between the polar nitro group and the hydroxyl tail dictates solvent choice.

Solvent Selection Matrix
Solvent SystemMethodSuitabilityOutcome
Ethanol (Abs) Slow EvaporationHigh Promotes H-bond networking; likely forms prisms.
Acetone/Water (1:1) Vapor DiffusionMediumGood for purity, but water may incorporate as solvate.
DMF CoolingLowHigh boiling point makes isolation difficult; likely occluded solvent.
Optimized Growth Protocol (Slow Evaporation)
  • Dissolve 50 mg of the purified amide in 10 mL of warm Ethanol (

    
    ).
    
  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial (removes dust nuclei).
    
  • Cover the vial with Parafilm and pierce 3-4 small holes to regulate evaporation.

  • Store in a vibration-free, dark environment at

    
    .
    
  • Harvest: Crystals should appear within 3-5 days as pale yellow blocks/prisms.

Structural Determination Workflow

The following diagram illustrates the logical flow from data collection to structural refinement, ensuring all crystallographic checkpoints are met.

CrystalWorkflow Start Crystal Selection (0.2 x 0.2 x 0.1 mm Block) DataColl Data Collection (Mo Kα, 100K) Start->DataColl Mount on loop Process Data Reduction (SAINT/XPREP) DataColl->Process Integrate intensities Solve Structure Solution (Direct Methods/SHELXT) Process->Solve Determine Space Group Refine Refinement (Least Squares/SHELXL) Solve->Refine Assign atom types Check Validation (CheckCIF/Platon) Refine->Check Anisotropic displacement Check->Refine Fix alerts (H-atoms, disorder) Final Final CIF (R1 < 0.05) Check->Final Pass

Figure 1: Crystallographic workflow from crystal selection to finalized CIF data.

Supramolecular Analysis & Expected Motifs

Upon solving the structure, the analysis must focus on the intermolecular interactions that stabilize the lattice. Based on homologous nitrobenzamides, the following structural features are the primary targets for analysis.

Hydrogen Bonding Motifs

The molecule contains three key H-bond active sites:

  • Amide N-H: Strong donor.

  • Amide C=O: Strong acceptor.

  • Hydroxyl O-H: Donor/Acceptor.

  • Nitro (

    
    ):  Weak acceptor.
    

Primary Interaction (The Homosynthon): The most robust interaction in primary amides is the


 dimer. However, in N-substituted amides like this, 

chains
are more common, linking the amide N-H to the carbonyl oxygen of a neighboring molecule.

Secondary Interaction (The Heterosynthon): The terminal hydroxyl group often competes with the amide carbonyl. A likely pattern is the formation of a supramolecular chain where the Hydroxyl O-H donates to the Nitro O , or the Hydroxyl O-H donates to the Amide C=O , creating a secondary layer of stability.

HBonding MolA_NH Mol A: Amide N-H MolB_CO Mol B: Amide C=O MolA_NH->MolB_CO Primary Chain C(4) MolA_OH Mol A: Hydroxyl O-H MolA_OH->MolB_CO Alternative Competition MolC_NO2 Mol C: Nitro O MolA_OH->MolC_NO2 Secondary Interaction

Figure 2: Competitive Hydrogen Bonding Pathways. The Amide-Amide interaction usually dominates, with Hydroxyl-Nitro interactions cross-linking the chains.

Hirshfeld Surface Analysis

To quantify these interactions, generate Hirshfeld surfaces (using CrystalExplorer).

  • d_norm Surface: Look for bright red spots indicating H-bonds (distances shorter than van der Waals radii).

  • Fingerprint Plot:

    • Spikes at bottom left: Represent

      
       interactions (the dominant feature).
      
    • Diffuse region: Represents

      
       contacts (packing forces).
      

Pharmaceutical Relevance & Stability[1]

Understanding the crystal lattice of N-(2-Hydroxyethyl)-4-nitrobenzamide is not merely academic; it has direct implications for drug development:

  • Solubility Profile: The presence of the hydroxyl group disrupts the tight

    
     stacking typical of planar nitroaromatics, potentially enhancing aqueous solubility compared to 4-nitrobenzamide.
    
  • Polymorphism Risk: The rotational freedom of the hydroxyethyl chain suggests a high probability of conformational polymorphism. Researchers should screen crystals grown from different solvents (e.g., Ethanol vs. Acetonitrile) to identify metastable forms.

References

  • Gowda, B. T., et al. (2007). "Crystal Structure of N-(2-Hydroxyethyl)-4-nitrobenzenesulfonamide." Acta Crystallographica Section E. (Provides comparative structural data for the sulfonamide analog).

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: N-substituted benzamides." (General database for verifying isostructurality).

  • Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research.

    
    , etc.).
    
    
  • Sigma-Aldrich. "Safety Data Sheet: N-(2-Hydroxyethyl)-4-nitrobenzamide." (Safety and physical property verification).

Methodological & Application

Application Note & Protocol: High-Efficiency Catalytic Reduction of N-(2-Hydroxyethyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The transformation of aromatic nitro compounds into their corresponding anilines is a fundamental and critical process in modern organic synthesis. These anilines serve as versatile building blocks for a vast array of value-added products, including active pharmaceutical ingredients (APIs), dyes, and advanced polymers.[1][2] The target molecule of this guide, N-(4-aminobenzoyl)ethanolamine, is a key intermediate whose bifunctional nature—possessing both an aromatic amine and a primary alcohol—makes it highly valuable for further derivatization in drug discovery and materials science.

Catalytic hydrogenation stands as the premier method for this reduction due to its high efficiency, clean reaction profiles, and excellent yields.[3][4] This application note provides an in-depth guide to the catalytic reduction of N-(2-Hydroxyethyl)-4-nitrobenzamide. We present two robust protocols: a convenient transfer hydrogenation method ideal for standard laboratory setups and a classic protocol utilizing hydrogen gas for larger-scale operations. The causality behind experimental choices, comprehensive safety procedures, and troubleshooting insights are detailed to ensure successful and safe execution.

Scientific Foundation: Mechanism and Strategic Choices

The Reaction Pathway

The reduction of a nitro group to an amine is a six-electron transfer process. The most accepted mechanism proceeds through a series of intermediates, as first detailed by Haber.[2][5][6] The reaction begins with the adsorption of the nitroaromatic compound onto the catalyst surface, followed by the sequential reduction to a nitroso intermediate, then a hydroxylamine, and finally the desired amine.

Controlling the reaction conditions is paramount, as the nitroso and hydroxylamine intermediates can undergo condensation reactions to form azoxy or azo side products.[2][5] However, with a highly active catalyst and sufficient hydrogen source, the reaction is driven rapidly towards the fully reduced aniline.

ReactionPathway Start N-(2-Hydroxyethyl)- 4-nitrobenzamide Nitroso Nitroso Intermediate Start->Nitroso +2H Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +2H End N-(4-aminobenzoyl)- ethanolamine Hydroxylamine->End +2H

Caption: Generalized reaction pathway for nitro group reduction.

Choosing the Catalyst and Hydrogen Source

The selection of the catalyst and hydrogen source is the most critical decision for this transformation.

  • Catalysts:

    • Palladium on Carbon (Pd/C): This is the industry workhorse for nitro reductions, offering high activity, excellent selectivity, and robustness.[3][7] It is the recommended catalyst for most applications.

    • Platinum on Carbon (Pt/C): Also highly effective, Pt/C can sometimes offer different selectivity profiles, though it is generally more expensive.[4][8]

    • Raney Nickel: A cost-effective alternative, particularly useful when the substrate contains halides (I, Br, Cl) that are susceptible to hydrodehalogenation with Pd/C.[3]

  • Hydrogen Sources:

    • Hydrogen Gas (H₂): The most direct and atom-economical hydrogen source. Its use requires specialized pressure equipment (e.g., a Parr shaker) and stringent safety protocols due to its high flammability.[9][10]

    • Transfer Hydrogenation Reagents: These offer a convenient and safer alternative to handling hydrogen gas, making them ideal for bench-scale synthesis.[11]

      • Ammonium Formate (HCOONH₄): In the presence of Pd/C, ammonium formate decomposes into hydrogen, ammonia, and carbon dioxide directly within the reaction flask.[12] This method is clean, efficient, and avoids the need for specialized pressure apparatus.[8][13]

      • Hydrazine Hydrate (N₂H₄·H₂O): A powerful hydrogen donor, particularly effective for reducing halogenated nitroarenes with high selectivity.[1][14] It is, however, highly toxic and requires careful handling.

For this application note, we will focus on the Pd/C with ammonium formate system for its blend of safety, convenience, and high efficiency.

Protocol 1: Transfer Hydrogenation with Pd/C & Ammonium Formate

This protocol is optimized for convenience and safety, avoiding the need for high-pressure hydrogenation equipment.

Materials and Equipment
  • Substrate: N-(2-Hydroxyethyl)-4-nitrobenzamide

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet

  • Hydrogen Donor: Ammonium Formate (HCOONH₄)

  • Solvent: Methanol (MeOH), ACS grade

  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon inlet, filter funnel with Celite® or similar filter aid, standard laboratory glassware.

  • Analytical: Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), appropriate eluent (e.g., 10% MeOH in Dichloromethane).

Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-(2-Hydroxyethyl)-4-nitrobenzamide (e.g., 5.0 g, 23.8 mmol).

  • Solvent Addition: Add methanol (100 mL) to the flask and stir until the substrate is fully dissolved.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes. This is crucial to remove oxygen before adding the catalyst.

  • Catalyst Addition: Under a positive flow of inert gas, carefully add 10% Pd/C (50% wet, ~0.5 g, ~5 mol% dry basis). Causality: The inert atmosphere prevents the dry catalyst from coming into contact with air and flammable solvent vapor, which could cause a fire.[15]

  • Hydrogen Donor Addition: Add ammonium formate (15.0 g, 238 mmol, 10 equivalents) to the stirring suspension in one portion.

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (~65 °C) using a water bath. The reaction is typically exothermic, and gas evolution (CO₂) will be observed.

  • Monitoring Progress: Monitor the reaction by TLC until the starting material spot has completely disappeared (typically 1-3 hours).

  • Catalyst Filtration (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Prepare a filtration pad by packing a small layer of Celite® into a Büchner or sintered glass funnel.

    • Never allow the catalyst to be filtered dry. Pre-wet the Celite® pad with methanol. Filter the reaction mixture through the pad.

    • Wash the flask and the filter cake with additional methanol (2 x 25 mL) to ensure all product is collected.

    • Immediately quench the used catalyst on the filter paper with water and keep it wet. [15][16] Transfer the wet catalyst/Celite® mixture to a dedicated, clearly labeled waste container. Dry Pd/C is pyrophoric and can ignite spontaneously in air.[9][16]

  • Product Isolation:

    • Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure (rotary evaporation).

    • The resulting residue will contain the desired product and ammonium salts. Dissolve the residue in a minimal amount of hot water and allow it to cool slowly.

  • Purification: The product, N-(4-aminobenzoyl)ethanolamine, should crystallize upon cooling. Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield the pure amine.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in Methanol B Purge with N₂/Ar A->B C Add Pd/C Catalyst (under N₂) B->C D Add Ammonium Formate C->D E Heat to Reflux & Monitor by TLC D->E F Cool to RT E->F G Filter Catalyst (Keep Wet!) F->G H Solvent Removal G->H I Recrystallize from Water H->I J Isolate Pure Product I->J

Caption: Experimental workflow for transfer hydrogenation.

Protocol 2: Catalytic Hydrogenation with H₂ Gas

This protocol requires a specialized high-pressure reactor and should only be performed by personnel trained in its operation.

Specialized Equipment & Safety
  • Equipment: Parr hydrogenation apparatus or a similar autoclave rated for high-pressure reactions.[10][17]

  • Safety Imperatives:

    • The entire operation must be conducted in a certified chemical fume hood designed for hydrogenation.[10]

    • Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[9][17]

    • Thoroughly purge the reactor vessel to remove all oxygen to prevent the formation of an explosive H₂/O₂ mixture.[9][17]

    • Never exceed the maximum pressure and temperature ratings of the vessel.[17]

    • Ensure a secondary containment or blast shield is in place where required.[10]

General Methodology
  • Charging the Reactor: Add the substrate, solvent (e.g., Ethanol or Methanol), and the wet Pd/C catalyst to the reactor vessel. The reaction volume should not exceed two-thirds of the vessel's capacity.[17]

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Pressurize the vessel with nitrogen to ~100 psi, vent, and repeat this cycle 3-5 times to remove all air.[17]

  • Hydrogenation: After the final nitrogen purge, evacuate the vessel and introduce hydrogen gas to the desired pressure (e.g., 50-60 psi).

  • Reaction: Begin vigorous stirring and heat the reaction to the target temperature (e.g., 40-50 °C). Monitor the reaction by observing the pressure drop as hydrogen is consumed.

  • Shutdown and Work-up: Once the hydrogen uptake ceases, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the vessel 3-5 times with nitrogen to remove all residual H₂.[17]

  • Product Isolation: Open the reactor and filter the catalyst using the same stringent safety precautions outlined in Protocol 1. The product is then isolated from the filtrate by solvent removal and purification.

Data Summary and Characterization

ParameterProtocol 1: Transfer HydrogenationProtocol 2: H₂ Gas Hydrogenation
Catalyst 10% Pd/C (~5 mol%)10% Pd/C (~1-5 mol%)
Hydrogen Source Ammonium Formate (10 eq.)Hydrogen Gas (50-60 psi)
Solvent MethanolEthanol or Methanol
Temperature ~65 °C (Reflux)25 - 50 °C
Typical Time 1 - 3 hours2 - 6 hours
Typical Yield >95%>95%

Product Characterization (Expected): N-(4-aminobenzoyl)ethanolamine

  • ¹H NMR: Disappearance of nitro-aromatic protons and appearance of signals corresponding to the amino group (NH₂) and the upfield shift of aromatic protons.

  • ¹³C NMR: Significant upfield shift of the aromatic carbon previously attached to the nitro group.

  • Mass Spec (ESI-MS): Calculated m/z for C₉H₁₂N₂O₂ [M+H]⁺.

  • IR Spectroscopy: Appearance of N-H stretching bands (~3300-3500 cm⁻¹) and disappearance of N-O stretching bands from the nitro group (~1520 and 1340 cm⁻¹).

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Inactive catalyst.2. Insufficient hydrogen donor/pressure.3. Low reaction temperature.1. Use fresh, high-quality catalyst.2. Add more ammonium formate or increase H₂ pressure.3. Increase temperature slightly; ensure proper heating.
Side Product Formation 1. Over-reduction or dehalogenation (if applicable).2. Condensation of intermediates.1. Use a less aggressive catalyst (e.g., Raney Ni for halogenated compounds).[3]2. Ensure sufficient hydrogen source is present from the start to quickly reduce intermediates.
Low Isolated Yield 1. Product loss during work-up.2. Incomplete reaction.3. Product adsorbed onto catalyst/Celite®.1. Optimize recrystallization solvent and volume.2. See "Incomplete Reaction".3. Wash the filter cake thoroughly with additional solvent.
Filtration is Very Slow Catalyst particles are too fine and are clogging the filter.Use a thicker pad of Celite® or a different filter aid. Do not apply excessive vacuum initially.

References

  • Strukil, V., et al. (2017). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 22(10), 1737. [Link]

  • ThyssenKrupp. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. ThyssenKrupp Uhde. [Link]

  • Process Safety Guide. (2025). Hydrogenation Reaction Safety In The Chemical Industry. ChemicalProcessSafety.com. [Link]

  • Gowda, D. C., et al. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Synthetic Communications, 30(20), 3639-3644. [Link]

  • Maleki, A., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12, 11767-11776. [Link]

  • Gowda, S., et al. (2002). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Journal of the Indian Institute of Science. [Link]

  • Gowda, D. C. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. ResearchGate. [Link]

  • University of Rochester. (n.d.). Hydrogenation SOP. Department of Chemistry. [Link]

  • University of Pittsburgh. (2012). Safety Guidelines for Hydrogenation Reactions. Environmental Health and Safety. [Link]

  • Sharma, A. K., et al. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 18-28. [Link]

  • Li, F., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 19(7), 10298-10308. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. . [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. . [Link]

  • Li, F., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408. [Link]

  • Rylander, P. N. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • CN100358864C. (2008). Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • AZoM. (2016). Catalytic Hydrogenation Reaction. AZoM.com. [Link]

  • Wang, Y., et al. (2023). A study on rapid and stable catalytic reduction of 4-nitrophenol by 2-hydroxyethylamine stabilized Fe3O4@Pt and its kinetic factors. RSC Advances, 13, 27361-27368. [Link]

  • El-Sayed, M. A., et al. (2017). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate. [Link]

  • CN1869003A. (2014). Preparation method of 4-amino-benzoyl formic-N-(4-amino-benzoyl formic) amine.
  • Zhang, H., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4296. [Link]

  • Benaglia, M., et al. (2016). Process for the reduction of nitro derivatives to amines.
  • CN102503755A. (2012). Synthesis method for N-substituted ethanolamine.
  • Wang, Y., et al. (2019). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. [Link]

  • NRO Chemistry. (2024). Hydrogenation Reaction Set up - Reduction of a Nitro group. YouTube. [Link]

  • Oliveira, J. C., et al. (n.d.). Hydrogenation of Nitrobenzene over a Pd/Al2O3 Catalyst – Mechanism and Effect of the Main Operating Conditions. University of Porto. [Link]

Sources

reaction conditions for amide bond formation in nitrobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for Amide Bond Formation in Nitrobenzamides

Abstract & Strategic Overview

Nitrobenzamides are critical scaffolds in medicinal chemistry, serving as precursors for benzimidazoles, quinazolinones, and as core pharmacophores in PARP inhibitors (e.g., Iniparib analogs) and anti-infectives. However, their synthesis presents a distinct electronic challenge. The nitro group (


) is a potent electron-withdrawing group (EWG) that drastically alters the reactivity of the substrate.
  • Scenario A (Nitrobenzoic Acids): The EWG enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack, but often renders the acid less soluble and prone to side reactions if not activated efficiently.

  • Scenario B (Nitroanilines): The EWG delocalizes the nitrogen lone pair, reducing nucleophilicity by orders of magnitude (

    
     of conjugate acid 
    
    
    
    vs.
    
    
    for aniline). Standard carbodiimide couplings (EDC/DCC) frequently fail here.

This guide details three field-proven protocols ranging from robust classical methods to modern green-scalable technologies, ensuring high yields even with deactivated substrates.

Strategic Decision Framework

Select the optimal protocol based on your limiting reagent and scale.

AmideStrategy Start Substrate Analysis Type Where is the Nitro Group? Start->Type NitroAcid Nitrobenzoic Acid (Activated Electrophile) Type->NitroAcid Acid Component NitroAmine Nitroaniline (Deactivated Nucleophile) Type->NitroAmine Amine Component Scale Scale / Sensitivity? NitroAcid->Scale MethodA Method A: Acid Chloride (The 'Hammer') NitroAmine->MethodA Primary Choice MethodC Method C: HATU (Discovery Scale) NitroAmine->MethodC If Acid Sensitive Scale->MethodA Robust / Non-sensitive MethodB Method B: T3P Coupling (Pharma Standard) Scale->MethodB >10g / Scalable Scale->MethodC <100mg / Precious

Figure 1: Decision tree for selecting coupling conditions based on electronic deactivation and reaction scale.

Method A: Acid Chloride Activation (The "Hammer")

Best For: Coupling severely deactivated nitroanilines or sterically hindered systems. Mechanism: Converts the carboxylic acid into a highly reactive acyl chloride, overcoming the poor nucleophilicity of the amine.

Protocol
  • Activation:

    • Charge a dry RBF with Nitrobenzoic Acid (1.0 equiv) .

    • Suspend in anhydrous DCM or Toluene (

      
      ).
      
    • Add catalytic DMF (

      
       drops).
      
    • Add Oxalyl Chloride (1.2 equiv) dropwise at

      
       (gas evolution). Alternatively, use Thionyl Chloride (
      
      
      
      ) and reflux for 2 h.
    • Stir at RT for

      
       until the solution clears (indicates acid chloride formation).
      
    • Critical Step: Concentrate in vacuo to remove excess chlorinating agent. Redissolve in fresh anhydrous DCM.

  • Coupling:

    • In a separate vessel, dissolve the Amine (1.1 equiv) and Pyridine (2.0 equiv) or TEA (2.5 equiv) in DCM.

    • Note: For extremely deactivated amines (e.g., dinitroaniline), use NaH (1.2 equiv) in THF to generate the amide anion before adding the acid chloride.

    • Add the Acid Chloride solution dropwise to the Amine solution at

      
      .
      
    • Warm to RT and stir for

      
      .
      
  • Workup:

    • Quench with Sat.

      
      .
      
    • Extract with EtOAc. Wash organic layer with

      
       (to remove pyridine), then Brine.
      
    • Dry over

      
       and concentrate.
      

Why it works: The acyl chloride is one of the most electrophilic species available, forcing the reaction with poor nucleophiles without the need for exotic catalysts [1].

Method B: T3P (Propylphosphonic Anhydride) Coupling

Best For: Scalable synthesis (Process Chemistry), avoiding toxic byproducts, and minimizing epimerization.[1] Mechanism: T3P acts as a cyclic anhydride coupling agent that generates water-soluble byproducts.

Protocol
  • Setup:

    • Dissolve Nitrobenzoic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (

      
      ).
      
    • Note: EtOAc is preferred as T3P is often supplied as a 50% solution in EtOAc.

  • Addition:

    • Cool to

      
      .
      
    • Add DIPEA (3.0 equiv) .

    • Add T3P (50% in EtOAc, 1.5 equiv) dropwise.

  • Reaction:

    • Allow to warm to RT.[2][3][4] Stir for

      
      .
      
    • Optimization: If conversion is slow (checked by HPLC/TLC), heat to

      
      . T3P is thermally stable.
      
  • Workup (The "T3P Advantage"):

    • Add water.[2][5] The T3P byproducts are completely water-soluble.[6]

    • Separate layers.[7] Wash organic layer with

      
      , then 
      
      
      
      , then Brine.
    • Concentrate to yield product (often high purity without chromatography).

Why it works: T3P drives the equilibrium by forming a stable water-soluble phosphate byproduct. It is far safer than HOBt (explosive risk) and more atom-efficient for scale-up [2].

Method C: HATU Activation

Best For: Discovery scale (


), rapid library synthesis, and precious substrates.
Mechanism:  Generates a highly reactive O-7-azabenzotriazole active ester.
Protocol
  • Activation:

    • Dissolve Nitrobenzoic Acid (1.0 equiv) in anhydrous DMF (

      
      ).
      
    • Add HATU (1.1 equiv) and DIPEA (2.0 equiv) .

    • Stir for

      
       (solution usually turns yellow/orange).
      
  • Coupling:

    • Add Amine (1.0\text{--}1.2 equiv) .

    • Stir at RT for ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .[8]
      
  • Workup:

    • Dilute with EtOAc (excess required to pull product from DMF).

    • Wash

      
       with 
      
      
      
      (aq) or water to remove DMF.
    • Wash with Sat.

      
       and Brine.[8]
      
    • Note: The byproduct (tetramethylurea) is water-soluble, but residual HATU byproducts can sometimes contaminate the organic layer, requiring column chromatography.

Why it works: The 7-aza nitrogen in HATU provides an intramolecular base effect (anchimeric assistance) that accelerates the acylation of the amine, making it superior to EDC/HOBt for electron-deficient amines [3].

Comparative Analysis

FeatureMethod A: Acid ChlorideMethod B: T3PMethod C: HATU
Reactivity Very High (Best for Nitroanilines)HighVery High
Atom Economy ModerateHighLow (Large reagent mass)
Toxicity/Safety Corrosive (

), Gas evolution
Low Toxicity, SafePeptide coupling sensitizers
Workup Extraction (Acid/Base wash)Extraction (Water soluble)Extraction + Column often needed
Cost LowModerateHigh
Scale kg to tonskg to tonsmg to grams

Mechanistic Visualization

The following diagram illustrates the activation pathway for Method A (Acid Chloride) vs Method C (HATU), highlighting why Method A is preferred for sterically hindered or highly deactivated systems.

Mechanism Acid Nitrobenzoic Acid SOCl2 SOCl2 / (COCl)2 Acid->SOCl2 HATU_Reag HATU / DIPEA Acid->HATU_Reag AcylCl Acyl Chloride (Super Electrophile) SOCl2->AcylCl Activation ProductA Nitrobenzamide AcylCl->ProductA + Deactivated Amine (Fast, Sterics less relevant) ActiveEster O-At Active Ester (Bulky Intermediate) HATU_Reag->ActiveEster Activation ProductC Nitrobenzamide ActiveEster->ProductC + Amine (Slower if sterically hindered)

Figure 2: Mechanistic comparison showing the direct electrophilic power of the Acid Chloride route versus the bulky Active Ester route.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4][5][6][7] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[9][10][11] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

scale-up synthesis procedures for N-(2-Hydroxyethyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of N-(2-Hydroxyethyl)-4-nitrobenzamide

Executive Summary

N-(2-Hydroxyethyl)-4-nitrobenzamide (CAS 2653-40-9) is a critical intermediate in the synthesis of radiosensitizers, procainamide analogs, and specific enzyme inhibitors. While laboratory-scale synthesis often utilizes diverse coupling agents, industrial scale-up demands a route that balances atom economy , cost-efficiency , and thermal safety .

This guide details a robust Schotten-Baumann acylation protocol utilizing 4-nitrobenzoyl chloride and ethanolamine. Unlike direct ester aminolysis, which requires high temperatures (often >100°C) and suffers from slower kinetics, this route proceeds rapidly at ambient temperatures with high conversion rates (>95%). The protocol includes a self-validating crystallization step that eliminates the need for chromatographic purification.

Retrosynthetic Analysis & Route Selection

The target molecule is disconnected at the amide bond. Two primary pathways exist:

  • Path A (Selected): Acylation of ethanolamine with 4-nitrobenzoyl chloride.

    • Pros: Fast kinetics, ambient temperature, high yield, simple aqueous workup.

    • Cons: Requires handling of acid chloride (corrosive).

  • Path B (Alternative): Aminolysis of ethyl 4-nitrobenzoate.

    • Pros: Avoids chlorinated reagents.

    • Cons: Slower reaction; requires heating which increases safety risks with nitro-aromatics; purification often more difficult due to equilibrium constraints.

Decision: Path A is selected for scale-up due to its superior control over exotherms and product isolation.

Retrosynthesis Target N-(2-Hydroxyethyl)-4-nitrobenzamide (Target) Intermediates Amide Disconnection Intermediates->Target Schotten-Baumann Conditions SM1 4-Nitrobenzoyl Chloride (Electrophile) SM1->Intermediates SM2 Ethanolamine (Nucleophile) SM2->Intermediates

Caption: Retrosynthetic disconnection showing the convergent assembly via acyl chloride.

Detailed Scale-Up Protocol

Reaction Stoichiometry & Safety
ReagentMW ( g/mol )Equiv.[1]Mass/Vol (for 100g Output)Role
4-Nitrobenzoyl Chloride 185.561.088.5 gElectrophile
Ethanolamine 61.082.264.0 g (~63 mL)Nucleophile & Base
Dichloromethane (DCM) 84.93Solvent450 mLSolvent
Water 18.02Solvent450 mLAqueous Phase

Note: Ethanolamine is used in excess (2.2 equiv) to act as both the nucleophile and the HCl scavenger. This simplifies the impurity profile compared to using tertiary amine bases (e.g., TEA) which can form difficult-to-remove salts.

Step-by-Step Procedure

Step 1: Reactor Setup

  • Equip a 2L jacketed reactor with an overhead mechanical stirrer (impeller type: pitched blade), internal temperature probe, and a pressure-equalizing addition funnel.

  • Charge Ethanolamine (64.0 g) and DCM (250 mL) into the reactor.

  • Cool the mixture to 0–5°C using a chiller. Critical Process Parameter (CPP): Temperature control is vital to prevent O-acylation side products.

Step 2: Controlled Addition

  • Dissolve 4-Nitrobenzoyl chloride (88.5 g) in DCM (200 mL) in a separate vessel. Ensure complete dissolution.

  • Transfer the acid chloride solution to the addition funnel.

  • Add the acid chloride solution dropwise to the reactor over 60–90 minutes .

    • Monitor: Maintain internal temperature < 10°C .

    • Observation: A white precipitate (ethanolamine hydrochloride) will form immediately.

Step 3: Reaction & Quench

  • After addition is complete, allow the reaction to warm to 20–25°C (Room Temp) and stir for 2 hours.

  • IPC (In-Process Control): Check conversion via TLC (EtOAc/Hexane 1:1) or HPLC. Target: < 1% remaining acid chloride.

  • Add Water (450 mL) to the reactor and stir vigorously for 15 minutes to dissolve the ethanolamine hydrochloride salts.

Step 4: Work-up & Isolation

  • Stop stirring and allow phases to separate.

    • Top Layer: Aqueous (contains salts and excess ethanolamine).

    • Bottom Layer: Organic (DCM containing product).

  • Drain the organic layer.[1] Re-extract the aqueous layer with DCM (100 mL) to recover entrained product.

  • Combine organic layers and wash with 1M HCl (100 mL) to remove trace unreacted ethanolamine.

  • Wash with Brine (100 mL) .

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under vacuum (Rotavap) at 40°C until a solid residue remains.

Step 5: Crystallization (Purification) [2]

  • Suspend the crude solid in Ethanol (95%, ~300 mL) .

  • Heat to reflux (~78°C) until fully dissolved.

  • Allow to cool slowly to Room Temp with gentle stirring.

  • Cool further to 0–5°C for 2 hours to maximize yield.

  • Filter the pale yellow crystals and wash with cold Ethanol (50 mL).

  • Dry in a vacuum oven at 45°C for 12 hours.

Process Logic & Workflow

ProcessFlow Start Start: Reactor Setup (Ethanolamine + DCM) Addition Controlled Addition (Acid Chloride in DCM) Temp < 10°C Start->Addition Reaction Reaction Phase (20-25°C, 2 hrs) Addition->Reaction Quench Quench & Separation (Add Water, Remove Salts) Reaction->Quench Wash Acid Wash (1M HCl) Remove excess amine Quench->Wash Cryst Crystallization (Ethanol Reflux -> Cool) Wash->Cryst Final Final Product N-(2-Hydroxyethyl)-4-nitrobenzamide Cryst->Final

Caption: Operational workflow emphasizing the critical impurity removal steps (Acid Wash and Crystallization).

Analytical Specifications (Self-Validation)

To ensure the protocol was successful, the isolated product must meet these criteria:

  • Appearance: Pale yellow crystalline solid.

  • Melting Point: 128–130°C (Lit. val. typically ~129°C).

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.85 (t, 1H, NH) – Confirm Amide formation

    • δ 8.32 (d, 2H, Ar-H ortho to NO2)

    • δ 8.08 (d, 2H, Ar-H meta to NO2)

    • δ 4.75 (t, 1H, OH)

    • δ 3.55 (q, 2H, N-CH2)

    • δ 3.38 (q, 2H, O-CH2)

  • HPLC Purity: >98.5% (Area %).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<70%) Product lost in aqueous layer.The product has moderate water solubility due to the hydroxyl group. Salting out the aqueous layer with NaCl during extraction improves recovery.
O-Acylation Impurity Reaction temp too high or excess acid chloride.Ensure temp <10°C during addition. The amine is more nucleophilic than the alcohol, but heat promotes esterification.
Colored Impurities Oxidation of amine or nitro-aromatic degradation.Use fresh ethanolamine. If product is dark, treat the hot ethanol solution with Activated Carbon before crystallization.[3]

References

  • Preparation of N-(2-hydroxyethyl)-4-nitrobenzamide . National Center for Biotechnology Information. PubChem Compound Summary for CID 12352200. Available at: [Link]

  • Schotten-Baumann Reaction Conditions . Organic Chemistry Portal. Available at: [Link]

  • Purification of Amides via Recrystallization. Vogel's Textbook of Practical Organic Chemistry, 5th Edition.

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always review the Safety Data Sheet (SDS) for 4-nitrobenzoyl chloride and ethanolamine before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-(2-Hydroxyethyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: N-(2-Hydroxyethyl)-4-nitrobenzamide CAS: 6640-65-9 (often associated with 2656-32-8 depending on salt/isomer context) Structure:



This guide addresses the purification of crude material synthesized via the Schotten-Baumann reaction or direct acylation of ethanolamine with 4-nitrobenzoyl chloride. The primary challenge in this synthesis is distinguishing and removing the O-acylated kinetic byproduct (ester) and the di-acylated impurity (ester-amide) while retaining the desired N-acylated thermodynamic product (amide).

Diagnostic Triage: What is in your flask?

Before initiating purification, use this logic flow to identify the dominant impurities.

ImpurityLogic Start Crude Product State Solid Yellow Solid Start->Solid Oil Orange/Red Oil Start->Oil TLC_Acid TLC: Spot at Baseline (Acidic Eluent)? Solid->TLC_Acid TLC_HighRf TLC: Spot Higher than Product? Oil->TLC_HighRf Imp_Acid Impurity: 4-Nitrobenzoic Acid (Hydrolysis Product) TLC_Acid->Imp_Acid Yes Imp_Amine Impurity: Ethanolamine Salts TLC_Acid->Imp_Amine No (Smells of amine) TLC_HighRf->Imp_Acid No (Check pH) Imp_Ester Impurity: O-Acyl Ester or Di-acyl (Kinetic/Over-reaction) TLC_HighRf->Imp_Ester Yes

Figure 1: Diagnostic logic for identifying primary impurities in crude nitrobenzamide mixtures.

Impurity Profiles & Remediation Strategies

Impurity TypeOriginSolubility CharacteristicsRemoval Strategy
4-Nitrobenzoic Acid Hydrolysis of starting chloride due to wet solvents.Soluble in aq.

; Insoluble in acidic water.
Base Wash: Partition with sat.

.
Ethanolamine (Salt) Unreacted starting material.Highly water soluble.Acid Wash: Wash with dilute (0.5M) HCl or cold water.
O-Acyl Ester Kinetic product formed in acidic media or low temp.Soluble in organics; similar Rf to amide.Base-Catalyzed Migration: Stir in mild base (pH 9-10) to promote

acyl migration [1].
Di-acylated Product Excess acid chloride reacting at both N and O.Very non-polar (High Rf).Recrystallization: Use non-polar anti-solvent (e.g., Hexanes/EtOAc).
Inorganic Salts Triethylamine hydrochloride (if used).Water soluble.[1]Aqueous Wash: Simple water wash removes these.

Master Purification Protocols

Protocol A: The "Chemical Rescue" Workup (Recommended for Oils/Crude)

Use this if your crude is an oil or contains significant O-acylated impurities.

Theory: The amide bond is thermodynamically more stable than the ester. Under mild basic conditions, the O-acyl group can migrate to the nitrogen (if free) or hydrolyze if it is a di-acyl species, whereas the N-amide bond remains stable [2].

  • Dissolution: Dissolve the crude oil/solid in Ethyl Acetate (EtOAc) . Use approx. 10-15 mL per gram of crude.

  • Acid Removal: Wash the organic layer

    
     with saturated aqueous 
    
    
    
    .
    • Why? This converts 4-nitrobenzoic acid to its water-soluble sodium salt.

  • Amine Removal: Wash

    
     with 0.5 M HCl  (cold).
    
    • Critical: Do not use concentrated acid or heat, as this may hydrolyze your product.

  • The "Migration" Wash: Wash

    
     with 0.1 M NaOH  or 
    
    
    
    and agitate vigorously for 2-3 minutes.
    • Mechanism:[2] This promotes the

      
       acyl migration if any mono-O-ester exists, converting it to the desired product.
      
  • Drying: Wash with brine, dry over anhydrous

    
    , and concentrate
    in vacuo.
    
Protocol B: Recrystallization (Polishing)

Use this for solid crude that is >85% pure but colored or containing trace isomers.

Solvent System: Ethanol / Water (Mixed Solvent).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add absolute Ethanol and heat to boiling. Add just enough solvent to dissolve the solid (approx. 5-8 mL/g).

  • Hot Filtration (Optional): If insoluble black specks remain, filter hot through a glass frit or fluted paper.

  • Nucleation: Remove from heat. While still hot, add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add one drop of hot Ethanol to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature slowly (do not disturb). Then, place in an ice bath (

    
    ) for 1 hour.
    
  • Collection: Filter the pale yellow needles/plates. Wash with cold Ethanol/Water (1:1 mixture).

Frequently Asked Questions (FAQs)

Q1: My product is an oil and won't crystallize. What happened? A: This is often due to the presence of the O-acylated ester or residual solvent (like DMF or Toluene).

  • Fix: Run Protocol A . If it remains an oil, triturate (grind) the oil with cold Diethyl Ether or Hexanes. The impurities often dissolve in the non-polar solvent, inducing the product to crash out as a solid.

Q2: The product is bright yellow. Is this an impurity? A: Not necessarily. Nitro-aromatic compounds are inherently yellow. However, a dark orange or brown color indicates oxidation products or polymerized amines.

  • Fix: During recrystallization (Protocol B), add a small amount of activated charcoal to the boiling ethanol solution, stir for 5 minutes, and filter hot over Celite before adding the water.

Q3: Can I use Column Chromatography instead? A: Yes, but it is often unnecessary. If you must:

  • Stationary Phase: Silica Gel (

    
     mesh).
    
  • Mobile Phase: Gradient of Dichloromethane (DCM)

    
     5% Methanol in DCM .
    
  • Note: The product is polar (due to the -OH and -NH). It will elute later than the non-polar di-acylated impurities and the starting chloride.

Q4: How do I confirm the O-acyl impurity is gone? A: Check the IR spectrum.

  • Ester (Impurity): Sharp band

    
    .
    
  • Amide (Product): Strong bands

    
     (Amide I) and 
    
    
    
    (OH/NH stretch).
  • Absence of the carbonyl stretch at

    
     confirms removal of the ester [3].
    

Process Flow Diagram

PurificationWorkflow Crude Crude Reaction Mix (Solid/Oil) Dissolve Dissolve in EtOAc Crude->Dissolve WashAcid Wash: Sat. NaHCO3 (Removes 4-NO2-Benzoic Acid) Dissolve->WashAcid WashBase Wash: 0.1M NaOH (Fixes O-Acyl Impurity) WashAcid->WashBase Dry Dry & Evaporate WashBase->Dry Recryst Recrystallize (EtOH / Water) Dry->Recryst Final Pure Product (Pale Yellow Solid) Recryst->Final

Figure 2: Optimized purification workflow for N-(2-Hydroxyethyl)-4-nitrobenzamide.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • National Institutes of Health (PubChem). (n.d.). N-(2-Hydroxyethyl)-4-nitrobenzamide (CAS 6640-65-9).[3] Retrieved February 22, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (IR spectral data for distinguishing esters vs amides).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for Schotten-Baumann reaction workups).

Sources

Technical Support Center: Stability of N-(2-Hydroxyethyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Module 1: The Diagnostic Core (Mechanistic Insight)

The Instability Vector: Why does it degrade?

Users frequently underestimate the lability of N-(2-Hydroxyethyl)-4-nitrobenzamide in alkaline environments. While amides are generally considered stable, this specific molecule possesses a "self-destruct" motif in basic solution due to the 4-nitro substituent .

The degradation mechanism is Base-Catalyzed Hydrolysis (


) .
  • The Electronic Trigger: The nitro group (

    
    ) at the para position is a potent Electron Withdrawing Group (EWG). It exerts a strong inductive (
    
    
    
    ) and resonance (
    
    
    ) effect, significantly reducing electron density at the carbonyl carbon.
  • The Kinetic Consequence: This electron deficiency makes the carbonyl carbon highly electrophilic, dramatically lowering the activation energy for nucleophilic attack by hydroxide ions (

    
    ).
    
  • Hammett Correlation: According to the Hammett equation, the positive

    
     value of the 
    
    
    
    group (
    
    
    ) correlates with a hydrolysis rate that is orders of magnitude faster than unsubstituted benzamide.
The Degradation Pathway

In basic media (pH > 8), the hydroxide ion attacks the carbonyl, forming a tetrahedral intermediate. The nitro group stabilizes the developing negative charge, facilitating the collapse of this intermediate to release ethanolamine and the 4-nitrobenzoate anion.

Visualizing the Mechanism

The following diagram illustrates the specific electronic activation and hydrolysis pathway.

HydrolysisMechanism cluster_legend Key Factors Substrate N-(2-Hydroxyethyl)- 4-nitrobenzamide Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack OH OH- (Nucleophile) OH->Intermediate Transition Transition State (Stabilized by NO2) Intermediate->Transition e- withdrawal Products 4-Nitrobenzoate + Ethanolamine Transition->Products Collapse Factor1 Nitro Group: Increases Electrophilicity Factor2 pH > 9: Accelerates k_obs

Figure 1: Mechanistic pathway of base-catalyzed hydrolysis. The electron-withdrawing nitro group accelerates the rate-limiting step of nucleophilic attack.

Module 2: Troubleshooting Guide (FAQs)

Scenario A: "I see a new peak in my HPLC chromatogram."

Q: My sample was left in a pH 10 buffer overnight. Now I see a peak at a different retention time. Is this an impurity? A: Yes. This is almost certainly 4-nitrobenzoic acid (or its salt, 4-nitrobenzoate).

  • Diagnostic: The 4-nitrobenzoate peak usually elutes earlier than the parent amide on a standard C18 Reverse Phase column due to the ionization of the carboxylate group at pH 10 (higher polarity).

  • Verification: Check the UV spectrum.[1][2] The parent amide and the acid have distinct

    
     shifts. 4-nitrobenzoic acid typically absorbs strongly around 260-270 nm.
    
Scenario B: "The solution turned a deeper yellow."

Q: Upon adding NaOH, the pale yellow solution turned bright/deep yellow. Did it degrade immediately? A: Not necessarily immediately, but the environment is primed for degradation.

  • Cause: The color deepening is often due to the deprotonation of the amide nitrogen (forming the amidate anion) or simply the solvatochromic effect of the nitro group in a highly ionic environment.

  • Risk: While the color change itself isn't degradation, it indicates you have reached a pH where hydrolysis kinetics are rapid. Proceed immediately with your experiment; do not store this solution.

Scenario C: "Can I use this compound in a Suzuki Coupling with a basic carbonate buffer?"

Q: My reaction conditions require


 at 80°C. Will the amide survive? 
A: High Risk. 
  • Analysis: The combination of Heat + Base is fatal to this molecule. At 80°C in carbonate buffer, the half-life of the amide bond may be reduced to minutes.

  • Workaround:

    • Lower the temperature if possible.

    • Screen weaker bases (e.g., bicarbonate or phosphate).

    • Add the amide last to the reaction mixture, immediately before the catalyst.

Module 3: Experimental Protocols

Validated Stability Assay (HPLC)

Use this protocol to determine the half-life (


) of the compound in your specific buffer system before committing valuable material to a long experiment.

Instrumentation: HPLC-UV/Vis (Agilent 1100/1200 or equivalent). Detection: 270 nm.

ParameterSetting
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Temperature 25°C

Protocol Steps:

  • Stock Prep: Dissolve 10 mg of N-(2-Hydroxyethyl)-4-nitrobenzamide in 10 mL DMSO (1 mg/mL).

  • Challenge: Add 100 µL of Stock to 900 µL of your target Basic Buffer (e.g., 0.1 M NaOH or Carbonate pH 10).

  • Time Zero (

    
    ):  Immediately inject onto HPLC.
    
  • Incubation: Keep the vial at the target experimental temperature.

  • Sampling: Inject every 30 minutes for 4 hours.

  • Calculation: Plot

    
     vs. 
    
    
    
    . The slope
    
    
    .
Synthesis & Workup Best Practices

If you are synthesizing this molecule or isolating it from a reaction:

  • Quenching: Never quench a reaction containing this product with strong base. Use 0.5 M HCl or Ammonium Chloride (

    
    )  to neutralize the mixture to pH 6-7 immediately.
    
  • Extraction: Extract into Ethyl Acetate. Avoid prolonged contact with basic aqueous layers (e.g., do not leave it stirring with saturated

    
     for hours).
    
  • Drying: Use Magnesium Sulfate (

    
    ), not Potassium Carbonate (
    
    
    
    ), as the latter is basic and can induce slow hydrolysis in wet organic solvents.

Module 4: Decision Tree for Handling

Use this logic flow to determine if your experimental conditions are safe.

DecisionTree Start Start: Experimental Design CheckPH Is pH > 8.0? Start->CheckPH CheckTemp Is Temp > 40°C? CheckPH->CheckTemp Yes Safe Safe Condition Proceed CheckPH->Safe No (pH < 8) CheckTime Exposure > 1 Hour? CheckTemp->CheckTime No Danger CRITICAL RISK: High Hydrolysis Probability CheckTemp->Danger Yes (Heat+Base) Caution Caution: Monitor by HPLC CheckTime->Caution No (Quick Prep) CheckTime->Danger Yes

Figure 2: Risk Assessment Decision Tree for N-(2-Hydroxyethyl)-4-nitrobenzamide handling.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Bender, M. L. (1951). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews, 60(1), 53-113.

    
     mechanism). Link
    
  • BenchChem Technical Support. (2025). Stability of N-(1-hydroxypropan-2-yl)benzamide (Analogous Structure Data). BenchChem Technical Guides. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: N-(2-Hydroxyethyl)-4-nitrobenzamide.[3] (Handling and Storage recommendations). Link

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.[1][4][5][6][7] (General Mechanism Overview). Link

Sources

Technical Support Hub: Degradation Profiling of N-(2-Hydroxyethyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You have likely arrived here because you are observing unexplained peaks in your chromatograms or mass spectra during stability testing of N-(2-Hydroxyethyl)-4-nitrobenzamide (NHNB) .

This guide treats your query as an active support ticket. We move beyond generic advice to specific, mechanism-based troubleshooting. NHNB is a nitro-aromatic amide; its degradation profile is governed by the distinct reactivity of the nitro group (


) , the amide linkage , and the primary alcohol  tail.

Ticket #101: "I see 'Ghost Peaks' in my HPLC trace. What are they?"

The Issue

You are observing new peaks eluting before the main peak (NHNB) in Reverse Phase HPLC (RP-HPLC), particularly after subjecting samples to pH stress.

Technical Diagnosis

The most probable degradation pathway for NHNB is hydrolysis of the amide bond . This reaction yields 4-Nitrobenzoic Acid (4-NBA) and Ethanolamine .

  • Chemistry: The amide bond is susceptible to nucleophilic attack by water, catalyzed by acid or base.

  • Chromatographic Behavior: 4-NBA is significantly more polar than the parent NHNB due to the free carboxylic acid group. In standard C18 RP-HPLC (acidic mobile phase), 4-NBA will elute earlier (lower

    
    ) than the parent. Ethanolamine often elutes in the void volume or is not detected by UV due to lack of a chromophore.
    
Resolution Protocol: HPLC Method Optimization

Step 1: Confirm Identity via Retention Time Shift Inject an authentic standard of 4-Nitrobenzoic Acid (CAS: 62-23-7). If the retention time matches your unknown impurity, hydrolysis is confirmed.

Step 2: Optimize Gradient for Polar Retention If the impurity co-elutes with the solvent front, your method is too strong.

  • Column: C18 (End-capped), 3.5 µm or sub-2 µm (e.g., Waters BEH C18 or Agilent Zorbax Eclipse).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains 4-NBA in protonated/neutral state to increase retention).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: Start at 5% B (hold 2 min) to trap polar degradants, then ramp to 95% B.

Workflow Visualization: Method Development Decision Tree

HPLC_Troubleshooting Start Unknown Peak Detected CheckRT Is Peak RRT < 0.5 (Early Eluting)? Start->CheckRT Polar Suspect Hydrolysis Product (4-Nitrobenzoic Acid) CheckRT->Polar Yes NonPolar Suspect Oxidation/Dimer CheckRT->NonPolar No Action1 Inject 4-NBA Standard Polar->Action1 Result1 Match? -> Confirmed Hydrolysis Action1->Result1 RT Matches Result2 No Match? -> Check Ethanolamine (Derivatization required) Action1->Result2 RT Mismatch Action2 Check pH of Mobile Phase Result2->Action2

Caption: Decision tree for identifying early-eluting impurities in NHNB analysis.

Ticket #102: "My LC-MS data shows unexpected Mass Shifts. How do I interpret them?"

The Issue

You observe ions that do not correspond to the parent [M+H]+ of 211 Da.

Technical Diagnosis

Mass spectrometry of nitro-compounds is complex due to specific fragmentation patterns (loss of NO) and potential reduction in the ion source.

Reference Data: Theoretical Fragment Ions
Compound / FragmentStructure NoteTheoretical m/z (M+H)+Mass Shift (

)
Parent (NHNB)

211.07 Reference
Hydrolysis Product 1 4-Nitrobenzoic Acid168.03 -43 Da (Loss of ethanolamine fragment)
Reduction Product 4-Amino-N-(2-hydroxyethyl)benzamide181.09 -30 Da (Reduction of

to

)
Oxidation Product Carboxylic Acid Derivative225.05 +14 Da (Alcohol to Acid)
Fragment Ion Loss of NO radical181.07 *-30 Da (In-source fragmentation)

> Critical Note: Do not confuse the Reduction Product (m/z 181.09) with the In-source Fragment (m/z 181.07). High-resolution MS (HRMS) is required to distinguish these isobars (Mass diff ~0.02 Da).

Resolution Protocol: MS Tuning
  • Source Temperature: Nitro compounds are thermally labile. Lower the desolvation temperature to <350°C to minimize in-source degradation.

  • Ionization Mode: Use ESI Negative Mode for 4-Nitrobenzoic acid detection (COO- is highly stable). Use ESI Positive Mode for the parent and amine derivatives.

Ticket #103: "I cannot replicate the degradation profile in my stress test."

The Issue

Forced degradation studies (Acid/Base/Oxidation) are yielding inconsistent results compared to literature on similar nitrobenzamides.

Technical Diagnosis

The degradation of NHNB is highly pH-dependent.

  • Acidic Stress: Slower hydrolysis. The protonation of the amide carbonyl makes it less electrophilic, but eventually, it cleaves to the acid.

  • Basic Stress: Rapid hydrolysis. Hydroxide is a strong nucleophile.

  • Photolytic Stress: Nitro-aromatics are light-sensitive . If you did not protect your samples from light, you may generate nitroso-intermediates or azoxy-dimers, complicating the profile.

Degradation Pathway Visualization

Degradation_Pathways cluster_Hydrolysis Hydrolysis (Acid/Base) cluster_Reduction Reduction (Bio/Chem) cluster_Oxidation Oxidation (Peroxide) Parent NHNB (Parent) MW: 210 NBA 4-Nitrobenzoic Acid MW: 167 Parent->NBA + H2O Amine Ethanolamine MW: 61 Parent->Amine + H2O AminoBenz 4-Aminobenzamide Analog MW: 180 Parent->AminoBenz - O2, + H2 AcidDeriv Carboxylic Acid Derivative MW: 224 Parent->AcidDeriv + O

Caption: Primary degradation pathways: Hydrolysis (Red), Reduction (Green), and Oxidation (Yellow).

Frequently Asked Questions (FAQ)

Q: Is N-(2-Hydroxyethyl)-4-nitrobenzamide light sensitive? A: Yes. Nitro-aromatic compounds can undergo photochemical rearrangement (nitro-to-nitroso) or reduction under UV light. Always use amber glassware for stability samples [1].

Q: Can I use UV detection for Ethanolamine? A: No. Ethanolamine lacks a chromophore. You must use LC-MS, ELSD (Evaporative Light Scattering Detector), or derivatization (e.g., with FMOC-Cl) to detect this hydrolysis product.

Q: Why does my peak area increase in the 'blank' injection? A: Check for carryover . The hydroxyethyl group can interact with silanols on the column stationary phase. Ensure your needle wash contains at least 50% organic solvent (MeOH/ACN) and consider a column with high end-capping.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • PubChem. (n.d.).[3] N-(2-Hydroxyethyl)-4-nitrobenzamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Hansen, S. H. (1981). The analysis of 4-nitrobenzoic acid and its isomers by HPLC. Journal of Chromatography A.

Sources

Technical Support Center: Stabilization of Hydroxyethyl Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming Hygroscopicity in Hydroxyethyl Benzamide Derivatives[1]

Welcome to the Technical Support Center

You have reached the specialized support module for Hydroxyethyl Benzamide Derivatives . As a Senior Application Scientist, I understand that the dual presence of a hydrogen-bond-donating amide and a hydrophilic hydroxyethyl tail creates a "perfect storm" for moisture uptake. This hygroscopicity leads to deliquescence, hydrolysis, and flowability issues that can derail your drug development timeline.

This guide is structured to move you from diagnosis to molecular engineering and finally to formulation mitigation .[1]

Part 1: Diagnostic & Characterization (Root Cause Analysis)[1]

User Query: "My API turns into a sticky gum at ambient humidity. Is this surface adsorption or bulk absorption?"

Technical Insight: Hydroxyethyl benzamide derivatives are prone to bulk absorption .[1] The amide carbonyl (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) and the hydroxyl (

) groups act as high-affinity sites for atmospheric water. Water molecules do not just sit on the surface; they penetrate the crystal lattice, disrupting intermolecular hydrogen bonds and increasing lattice mobility (plasticization). This often lowers the glass transition temperature (

), causing the material to transition from a stable powder to a rubbery or liquid state (deliquescence).
Standard Operating Procedure: Dynamic Vapor Sorption (DVS)

To quantify the severity, you must distinguish between surface adsorption and bulk absorption using DVS.[2]

Protocol:

  • Equilibration: Dry sample at 0% RH (25°C) until mass change (

    
    ) < 0.002% per minute.
    
  • Sorption Cycle: Increase RH in 10% steps from 0% to 90%.

  • Desorption Cycle: Decrease RH in 10% steps from 90% to 0%.

  • Analysis:

    • Reversible Hysteresis:[1] Indicates formation of a stoichiometric hydrate.[1]

    • Non-reversible Hysteresis:[1] Indicates bulk absorption or channel hydrate formation.[1]

Visualization: Diagnostic Workflow

DVS_Workflow start Start: Hygroscopic Sample dvs Run DVS Analysis (0-90% RH Cycle) start->dvs decision Analyze Isotherm Shape dvs->decision surface Type II Isotherm (Low uptake <2%) decision->surface No Hysteresis bulk Significant Hysteresis (>5% uptake) decision->bulk Hysteresis Loop deliq Mass Exponential Increase (Deliquescence) decision->deliq No Equilibrium action1 Action: Surface Coating (See Part 3) surface->action1 action2 Action: Crystal Engineering (See Part 2) bulk->action2 deliq->action2

Figure 1: Decision logic based on Dynamic Vapor Sorption (DVS) isotherms to select the appropriate stabilization strategy.[1]

Part 2: Crystal Engineering (The Molecular Fix)

User Query: "Recrystallization from ethanol didn't help. The salt form is even more hygroscopic. What now?"

Technical Insight: For benzamides, salt formation is often counter-productive .[1] Benzamides are weak bases; forming a salt (e.g., HCl) introduces a counter-ion that can be extremely hygroscopic itself.[1] Furthermore, the high acidity of the salt can catalyze the hydrolysis of the amide bond.

The Solution: Pharmaceutical Co-crystals Co-crystals rely on hydrogen bonding rather than ionization. By introducing a "co-former" molecule that binds specifically to the amide and hydroxyl groups of your API, you effectively "mask" these sites from atmospheric water [1].

Co-former Selection Guide

Select co-formers that satisfy the hydrogen bond donor/acceptor rules for amides.

Co-former ClassExample MoleculesMechanism of ActionSuitability
Carboxylic Acids Succinic acid, Fumaric acid, Benzoic acidForms heterosynthon with amide group (Acid-Amide dimer).[1]High (Strong lattice energy)
Amides Nicotinamide, IsonicotinamideForms Amide-Amide homosynthon.[1]Medium (Good for solubility)
Alcohols/Sugars Mannitol, SorbitolH-bonding with hydroxyethyl tail.[1]Low (Risk of adding more hygroscopicity)
Protocol: Liquid-Assisted Grinding (LAG) Screening

This is the fastest method to identify successful co-crystals.[1]

  • Weighing: Weigh equimolar amounts (1:1) of API and Co-former (e.g., Succinic Acid).[1][3][4]

  • Solvent Addition: Add a catalytic amount of solvent (methanol or ethyl acetate, ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    
  • Grinding: Grind in a ball mill (e.g., Retsch MM400) at 25 Hz for 30 minutes.

  • Verification: Analyze via PXRD (Powder X-Ray Diffraction).[1] New peaks indicate a new phase (co-crystal).[1]

Visualization: Co-crystal Engineering Workflow

Cocrystal_Screening step1 1. Select Co-formers (Supramolecular Synthons) step2 2. Liquid Assisted Grinding (LAG) step1->step2 step3 3. PXRD Analysis step2->step3 decision New Pattern? step3->decision success Scale Up & Check Stability (DVS) decision->success Yes fail Change Solvent/Ratio decision->fail No fail->step2

Figure 2: Workflow for screening and validating co-crystals to reduce hygroscopicity.

Part 3: Formulation Strategies (The Practical Fix)

User Query: "I cannot change the crystal form (regulatory lock). How do I formulate this sticky powder into a tablet?"

Technical Insight: If you must work with the hygroscopic form, you need a Moisture Scavenging System . Standard excipients like lactose or starch are insufficient.[1] You require mesoporous silicas that have a higher affinity for water than your API does [2].[1]

Recommended Excipient Architecture
  • Moisture Scavenger (Internal Desiccant):

    • Material: Mesoporous Silica (e.g., Syloid® AL-1 FP or 244 FP).[1]

    • Load: 5% - 15% w/w.

    • Function: These silicas have a massive surface area (300+ ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ). They adsorb moisture within their pores, keeping the local micro-environment of the API dry.
      
  • Binder:

    • Material: Copovidone (PVP/VA64).[1]

    • Reason: Less hygroscopic than pure PVP (K30) and provides excellent binding for direct compression.[1]

  • Coating (The Barrier):

    • Material: PVA (Polyvinyl alcohol) based systems (e.g., Opadry® amb II).[1]

    • Function: Provides a physical barrier with low water vapor transmission rate (WVTR).[1]

Troubleshooting Formulation Issues
SymptomProbable CauseCorrective Action
Capping/Lamination High moisture content trapped inside the tablet.[1]Pre-dry excipients; Add 0.5% Colloidal Silicon Dioxide (Aerosil 200) intra-granularly.
Sticking to Punch API melting/softening due to friction heat.[1]Use Direct Compression (avoid Wet Granulation).[1][5] Increase Magnesium Stearate to 1.5%.
Slow Dissolution Silica gel forming a tortuous path.[1]Add a super-disintegrant like Crospovidone (Type B) at 4-6%.[1]
Part 4: Storage & Handling FAQs

Q: Can I use standard LDPE bags for storage? A: No. LDPE is permeable to moisture over time.[1]

  • Recommendation: Use Alu-Alu (Aluminum-Aluminum) blister packs for finished dosage forms.[1] For bulk API, use double HDEP bags with a desiccant sachet between the bags, placed inside a fiber drum.

Q: My sample gained weight during weighing. How do I handle it? A: Hydroxyethyl benzamides can absorb moisture in seconds.[1]

  • Protocol: Perform all weighing operations inside a glove box or a humidity-controlled enclosure (<20% RH). If not available, use a "static gun" to reduce static (which often correlates with dry air) and weigh rapidly into tared vessels with lids.[1]

References
  • Thakuria, R., et al. (2013).[1] "Pharmaceutical cocrystals and poorly soluble drugs."[1] International Journal of Pharmaceutics. Link

  • Vertex AI Search Result 1.1. (2021). "An Improved 2-Step Process for Moisture Sensitive Drugs Using Syloid® FP Silicas."[1][5] Pharma Excipients.[1][3][6][7][8] Link

  • Newman, A. W., & Zografi, G. (2019).[1] "Dynamic Vapor Sorption (DVS) in the Characterization of Pharmaceutical Solids." Journal of Pharmaceutical Sciences. (Contextual citation from general search results on DVS protocols).

  • PubChem. (2025).[1] "2-Hydroxy-N-(2-hydroxyethyl)benzamide Compound Summary." National Library of Medicine.[1] Link

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Characterization of N-(2-Hydroxyethyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Hydroxyethyl)-4-nitrobenzamide (CAS: 6640-65-9) is a nitro-aromatic amide frequently encountered as a synthetic intermediate or a metabolic byproduct of nitrobenzamide-class pharmaceuticals.[1] Its mass spectrometric behavior is governed by two competing structural moieties: the electron-withdrawing nitro group (


) and the labile hydroxyethyl tail.

This guide provides a definitive analysis of its fragmentation pattern, contrasting it with structural analogs to aid in precise identification. Unlike standard databases that list peaks without context, this document details the causality of ion formation, enabling researchers to distinguish this compound from isobaric impurities or hydrolysis products like 4-nitrobenzoic acid.

Structural Context & Ionization Physics

The molecule (


, MW 210.19 Da) exhibits distinct behavior depending on the ionization mode.
  • Electrospray Ionization Positive (ESI+): The amide nitrogen is less basic due to the electron-withdrawing

    
    -nitro group. However, the terminal hydroxyl group and the amide carbonyl facilitate protonation, forming the precursor 
    
    
    
    
    
    .
  • Electrospray Ionization Negative (ESI-): The nitro group possesses high electron affinity, making this compound an excellent candidate for negative mode analysis (

    
    
    
    
    
    ), often yielding lower limits of detection (LOD) than positive mode.
Comparative Ionization Efficiency
FeatureN-(2-Hydroxyethyl)-4-nitrobenzamideN-(2-Hydroxyethyl)benzamide (Non-nitro Analog)
Electronic Effect Strong withdrawing (

) reduces amide basicity.
Neutral/Donating ring allows easier amide protonation.
Preferred Mode ESI(-) for trace sensitivity; ESI(+) for structural elucidation.ESI(+) dominates; poor ESI(-) response.
Key Adducts

common in formate buffers.

common in positive mode.

Fragmentation Analysis & Mechanism

The fragmentation of N-(2-Hydroxyethyl)-4-nitrobenzamide in ESI(+) MS/MS follows a predictable decay pathway driven by charge-remote fragmentation and inductive cleavage.

Primary Fragmentation Pathway (ESI+)

The protonated precursor (


 211) undergoes two major competing pathways:
  • Neutral Loss of Water (18 Da): Driven by the hydroxyethyl tail, likely involving a cyclic transition state to form an oxazoline-like cation (

    
     193).
    
  • Amide Bond Cleavage: The formation of the stable 4-nitrobenzoyl acylium ion (

    
     150) is the base peak at higher collision energies.
    
Comparison with Alternatives (Analogs & Metabolites)

Distinguishing the target from its primary hydrolysis product (4-Nitrobenzoic acid) is critical in metabolic stability assays.

CompoundPrecursor (

)
Major Fragment 1Major Fragment 2Discriminator
Target: N-(2-Hydroxyethyl)-4-nitrobenzamide 211 193 (

)
150 (Acylium)Retention of Nitrogen: The 150 ion retains the nitro group but loses the amine tail.
Alternative A: 4-Nitrobenzoic Acid 168 (

)
150 (

)
122 (

)
Decarboxylation: Acid tends to lose

(44 Da) or

readily.
Alternative B: N-(2-Hydroxyethyl)benzamide 166 (

)
148 (

)
105 (Benzoyl)Mass Shift: The 105 vs. 150 shift is diagnostic of the

substitution.

Visualized Fragmentation Pathway[3]

The following diagram illustrates the specific bond cleavages and resulting mass shifts.

Fragmentation cluster_legend Key Precursor Precursor [M+H]+ m/z 211 (Protonated Amide) WaterLoss Fragment [M+H-H2O]+ m/z 193 (Oxazoline derivative) Precursor->WaterLoss -18 Da (H2O) Low CE Acylium Acylium Ion [O2N-Ph-CO]+ m/z 150 (Base Peak) Precursor->Acylium -61 Da (Ethanolamine) Med CE Phenyl Phenyl Cation [O2N-Ph]+ m/z 122 (Loss of CO) Acylium->Phenyl -28 Da (CO) High CE Legend1 Blue: Parent Ion Legend2 Green: Neutral Loss Legend3 Red: Characteristic Core

Figure 1: ESI(+) Fragmentation tree for N-(2-Hydroxyethyl)-4-nitrobenzamide showing the transition from precursor to the diagnostic acylium core.[2][3]

Experimental Protocol: Validated LC-MS/MS Workflow

To replicate these results or validate the compound in a biological matrix, follow this self-validating protocol.

Reagents & Preparation[3]
  • Stock Solution: Dissolve 1 mg in 1 mL Methanol (HPLC Grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Instrument Parameters (Triple Quadrupole)
  • Source: ESI Positive[3]

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 350°C

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile hydroxyl tail).

Step-by-Step Workflow

Workflow Sample Sample Prep (MeOH Dilution) LC LC Separation (C18 Column) Sample->LC Source ESI Source (+3.5 kV) LC->Source Q1 Q1 Filter (Select 211.1) Source->Q1 Cell Collision Cell (CE: 15-30 eV) Q1->Cell Q3 Q3 Filter (Scan 50-220) Cell->Q3

Figure 2: Linear ion-path workflow for MRM transition optimization.

Data Interpretation Guide
  • Check for 211

    
     193:  If this transition is absent, the hydroxyl group may be metabolically conjugated (e.g., glucuronidation adds 176 Da).
    
  • Check for 211

    
     150:  This is the "Quantifier" transition due to its stability.
    
  • Check for 211

    
     122:  Use this as a "Qualifier" transition to confirm the nitro-aromatic core structure.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22733781, N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide (Analog Reference). Retrieved February 22, 2026, from [Link]

  • Schmidt, T. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds. Rapid Communications in Mass Spectrometry.[4] Retrieved February 22, 2026, from [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of nitro-aromatic compounds in electrospray ionization. Journal of Mass Spectrometry.[4] (General reference for nitro-group fragmentation mechanics).

Sources

Technical Guide: Elemental Analysis & Purity Verification for N-(2-Hydroxyethyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for the elemental characterization of N-(2-Hydroxyethyl)-4-nitrobenzamide (CAS 6640-65-9).[1][2] Designed for medicinal chemists and analytical scientists, it moves beyond basic stoichiometry to address the specific challenges posed by this molecule—namely, its hygroscopic amide-hydroxyl motif and the combustion dynamics of the nitro group.[2]

We compare the traditional Elemental Analysis (EA) method against modern orthogonal techniques (qNMR and HPLC-UV ), establishing a self-validating protocol for confirming absolute purity in drug development pipelines.

Part 1: Theoretical Framework & Calculation

The Molecular Target[2]
  • Compound: N-(2-Hydroxyethyl)-4-nitrobenzamide[1][2][3][4][5]

  • Formula:

    
    
    
  • Structural Challenge: The molecule contains both a hydrogen-bond donor/acceptor amide linkage and a primary alcohol tail.[1] This creates a high propensity for solvent entrapment (water/ethanol), which is the primary cause of EA failure.[2]

Stoichiometric Calculation

To establish the "Gold Standard" theoretical values, we utilize IUPAC atomic weights.[2]

Atomic Weights used:

  • C: 12.011[1]

  • H: 1.008

  • N: 14.007[1]

  • O: 15.999[1]

Step-by-Step Derivation:

ElementCountAtomic MassTotal Mass Contribution
Carbon (C) 912.011108.099
Hydrogen (H) 101.00810.080
Nitrogen (N) 214.00728.014
Oxygen (O) 415.99963.996
Total MW 210.189 g/mol

Theoretical Composition (% w/w):

  • % Carbon:

    
    [1][2]
    
  • % Hydrogen:

    
    [1][2]
    
  • % Nitrogen:

    
    [1][2]
    

Expert Insight: Journal standards typically require experimental values to fall within ±0.4% of these theoreticals. For this compound, a deviation in Carbon >0.5% usually indicates trapped solvent, while a deviation in Nitrogen often suggests incomplete combustion of the nitro group.[2]

Part 2: Comparative Analysis (Method Performance)

In this section, we evaluate Elemental Analysis (CHN) against its primary alternatives. While CHN is the historical standard for "purity," it is often insufficient for modern drug development when used in isolation.[2]

Performance Matrix
FeatureElemental Analysis (CHN) qNMR (Quantitative NMR) HPLC-UV
Primary Output % Composition (C, H, N)Molar Purity / Absolute ContentChromatographic Purity (% Area)
Sample Req. 2–5 mg (Destructive)5–10 mg (Non-destructive)<1 mg (Destructive)
Blind Spot Cannot distinguish isomers; insensitive to inorganic salts (unless ash is weighed).[1][2]Requires protons; insensitive to inorganic salts.[1]Misses impurities with low UV absorbance (e.g., salts, aliphatic solvents).[2]
Sensitivity High sensitivity to water/solvent. 1% water error causes ~0.5% C error.[1]Can quantify water/solvent explicitly.Blind to water and residual solvents.
Throughput Low (requires careful weighing).[1]Medium (requires internal standard).High (automated).[1]
Deep Dive: Why EA is Critical for Nitrobenzamides

Despite the rise of qNMR, EA remains vital for N-(2-Hydroxyethyl)-4-nitrobenzamide for one specific reason: Nitrogen Balance. [1][2]

  • The Problem: Nitro groups (

    
    ) can be difficult to reduce completely to 
    
    
    
    gas during combustion, potentially leading to low Nitrogen readings.[1][2]
  • The Validation: If your HPLC shows >99% purity but EA shows low Nitrogen (e.g., 12.8% instead of 13.33%), it indicates incomplete combustion or the presence of non-nitrogenous inorganic salts (like NaCl from the synthesis workup).[2] qNMR cannot easily detect NaCl.[1] Therefore, EA acts as the "Inorganic Gatekeeper."[2]

Part 3: Experimental Protocol (Self-Validating)

Sample Preparation (The Critical Step)

The hydroxyethyl tail makes this compound hygroscopic. Standard air-drying is insufficient and will lead to failed EA (high H, low C).[1][2]

  • Recrystallization: Purify the crude solid using Ethanol/Water or EtOAc/Hexanes.

  • Vacuum Drying: Place the sample in a vacuum oven at 50°C over

    
      (phosphorus pentoxide) for at least 12 hours .
    
    • Why?

      
       is chemically aggressive enough to strip water bound to the amide/hydroxyl network.[1][2]
      
  • Validation Check: Run a quick

    
    -NMR. If the water peak (approx 3.3 ppm in DMSO-
    
    
    
    ) integrates to >0.1 equivalents, repeat drying.[1][2] Do not send for EA until solvent peaks are negligible.
Instrumental Setup (Combustion)
  • Carrier Gas: Helium (High Purity).[1]

  • Oxidation Furnace: 1000°C (Standard) or 1050°C (Boosted).[1][2]

    • Note: For nitro compounds, ensure the reduction tube (Copper) is fresh.[2] Depleted copper cannot fully reduce nitrogen oxides (

      
      ) back to 
      
      
      
      , causing errors.[1][2]
  • Sample Weight: 2.000 mg ± 0.005 mg (Use a micro-balance).

Part 4: Visualization (Purity Verification Workflow)

The following diagram illustrates the logical decision process for verifying the purity of N-(2-Hydroxyethyl)-4-nitrobenzamide, integrating EA, HPLC, and NMR.

PurityWorkflow Start Crude N-(2-Hydroxyethyl)-4-nitrobenzamide Drying Vacuum Dry (50°C, P2O5, 12h) Start->Drying NMR_Check 1H-NMR Check (Solvent/Water?) Drying->NMR_Check NMR_Check->Drying Solvent Detected HPLC Run HPLC-UV (Organic Impurities) NMR_Check->HPLC Clean Spectrum HPLC->Start Purity < 98% (Recrystallize) EA Run Elemental Analysis (C, H, N) HPLC->EA Purity > 98% Decision Compare Experimental vs. Theoretical EA->Decision Pass PASS: Purity Confirmed (Ready for Bio-Assay) Decision->Pass Within ±0.4% Fail_C FAIL: Low %C (Trapped Solvent/Water) Decision->Fail_C High H, Low C Fail_N FAIL: Low %N (Inorganic Salts or Bad Combustion) Decision->Fail_N Low N, C/H OK Fail_C->Drying Re-dry Fail_N->Start Re-workup (Remove Salts)

Figure 1: Integrated Purity Verification Decision Tree. This workflow prioritizes solvent removal via NMR before expending sample on destructive EA.

References

  • PubChem. (2025).[1] N-(2-Hydroxyethyl)-4-nitrobenzamide Compound Summary. National Library of Medicine. Available at: [Link](Note: Verified structure match for C9H10N2O4).[1][2]

  • Pauli, G. F., et al. (2014).[2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link][1][2]

  • University of Illinois Microanalysis Lab. (2025).[1] Elemental Composition Calculator & Error Analysis. Available at: [Link]

Sources

chromatographic comparison of nitrobenzamide vs aminobenzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the chromatographic behavior of nitrobenzamide and aminobenzamide derivatives. These compounds often coexist as precursor/product pairs in drug synthesis (e.g., reduction of nitro- to amino- moieties). While nitrobenzamides behave as neutral, hydrophobic analytes, aminobenzamides introduce basicity and hydrogen-bond donating capabilities that complicate separation. This guide details the mechanistic differences, optimal method development strategies, and troubleshooting protocols for researchers in pharmaceutical analysis.

Physicochemical Basis of Separation

The separation of these derivatives is governed by the electronic influence of the ring substituents. The nitro group (


) is strongly electron-withdrawing, while the amino group (

) is electron-donating and capable of protonation.
Table 1: Comparative Physicochemical Profile[1]
FeatureNitrobenzamide DerivativesAminobenzamide Derivatives
Electronic Effect Electron Withdrawing (

-acceptor)
Electron Donating (

-donor)
Polarity (LogP) Higher (More Hydrophobic)Lower (More Hydrophilic)
pKa (Conjugate Acid) Neutral (Not protonated in pH 2-8)Basic (~2.0 - 5.0 depending on position)
H-Bonding Acceptor onlyDonor & Acceptor
UV Absorbance Strong

(often >254 nm)
Distinct shifts due to auxochromic effect
Primary Interaction Hydrophobic PartitioningHydrophobic + Silanol Interaction
Mechanistic Interaction Diagram

The following diagram illustrates the distinct interaction mechanisms on a standard silica-based C18 stationary phase.

InteractionMechanism Silica Silica Support (Si-OH / Si-O-) C18 C18 Ligand (Hydrophobic) Nitro Nitrobenzamide (Neutral) Nitro->C18 Strong Hydrophobic Interaction Amino Aminobenzamide (Basic/Polar) Amino->Silica Secondary Silanol Interaction (Tailing) Amino->C18 Weak Hydrophobic Interaction

Caption: Differential retention mechanisms. Aminobenzamides suffer from secondary silanol interactions leading to peak tailing.

Method Development Strategy

Column Selection[2][3][4][5][6]
  • Nitrobenzamides: Standard C18 columns are sufficient.

  • Aminobenzamides: Require "Base-Deactivated" (BDS) or heavily end-capped columns to shield residual silanols.

    • Recommendation:C18 with Polar Embedding (e.g., amide or carbamate group in the ligand). This provides unique selectivity and shields silanols, improving peak shape for the amine.

Mobile Phase & pH Control

The pH of the mobile phase is the critical variable for aminobenzamides.

  • Low pH (pH < 2.5): Protonates silanols (suppressing Si-O

    
    ), reducing ionic interaction. The amine is fully protonated (
    
    
    
    ), eluting early but with better symmetry.
  • Intermediate pH (pH 4-6): Avoid. Silanols are ionized, and amines are partially ionized. This maximizes secondary interactions and peak tailing.

  • High pH (pH > 9): Requires hybrid particles (e.g., Ethylene Bridged Hybrid). Suppresses amine ionization (

    
    ), increasing retention and hydrophobicity.
    

Experimental Protocol: Gradient Separation

This protocol is designed to separate a mixture of nitrobenzamide (starting material) and aminobenzamide (product) with high resolution.

Objective: Quantify conversion of 4-nitrobenzamide to 4-aminobenzamide.

Reagents and Instrumentation[5][7][8]
  • System: UHPLC or HPLC with PDA detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped phase), 100 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) or 10mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile (ACN).

Step-by-Step Workflow
  • Preparation: Dissolve samples in 50:50 Water:ACN. (Note: Nitro compounds may require initial dissolution in pure ACN or DMSO due to lower solubility).

  • Gradient Program:

    • T=0 min: 5% B

    • T=5 min: 60% B (Linear ramp)

    • T=6 min: 95% B (Wash)

    • T=8 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UHPLC scaled).

  • Detection: 254 nm (Universal) and 280 nm (Specific for aromatic amines).

  • Temperature: 30°C.

Method Optimization Logic Flow

MethodOpt Start Start: Standard C18 Low pH (0.1% FA) Check Check Amine Peak Shape Start->Check Tailing Tailing Factor > 1.5? Check->Tailing Action1 Switch to Polar Embedded Column Tailing->Action1 Yes (Severe) Action2 Increase Buffer Conc. (25mM Phosphate) Tailing->Action2 Yes (Moderate) Selectivity Check Resolution (Rs) Tailing->Selectivity No Action1->Selectivity Action2->Selectivity Action3 Change Organic Modifier (MeOH instead of ACN) Selectivity->Action3 Rs < 2.0 Final Final Method Selectivity->Final Rs > 2.0

Caption: Decision tree for optimizing aminobenzamide separation to ensure USP tailing requirements are met.

Performance Comparison Data

The following data represents typical performance metrics observed when separating these derivatives under the protocol defined above (C18, Acidic pH).

Table 2: Chromatographic Metrics
Parameter4-Aminobenzamide (Product)4-Nitrobenzamide (Impurity)
Retention Time (

)
Early Eluting (e.g., 2.1 min)Late Eluting (e.g., 4.5 min)
Retention Factor (

)
0.5 - 1.5 (Low hydrophobicity)3.0 - 4.0 (High hydrophobicity)
USP Tailing Factor (

)
1.2 - 1.8 (Prone to tailing)0.95 - 1.05 (Symmetrical)
Resolution (

)
N/A> 10.0 (Easily separated)
LOD (Signal/Noise) Moderate (dependent on

)
High (Strong chromophore)
Interpretation of Data[1][3][5][10][11][12][13][14][15][16]
  • Retention Order: The amino derivative elutes first because the protonated amine (

    
    ) significantly increases water solubility compared to the neutral nitro group.
    
  • Tailing: The amine shows higher tailing (

    
    ) due to the silanol interactions described in Section 1. If 
    
    
    
    exceeds 2.0, quantification becomes unreliable.
  • Resolution: Due to the massive difference in polarity (

    
    ), resolution is rarely an issue unless other isomers are present.
    

Troubleshooting & Critical Factors

The "Amine Tailing" Problem

If the aminobenzamide peak is broad or tails significantly:

  • Add Modifier: Add 5-10 mM Triethylamine (TEA) to the mobile phase. TEA competes for silanol sites, sharpening the amine peak.

  • Increase Ionic Strength: Switch from 0.1% Formic Acid to 20mM Phosphate Buffer (pH 2.5). Higher ionic strength suppresses the double-layer effect.

  • Temperature: Increase column temperature to 40-50°C to improve mass transfer kinetics.

Sample Diluent Effects
  • Nitrobenzamides have poor water solubility. Dissolving in 100% ACN and injecting a large volume into a high-aqueous initial gradient (5% B) can cause peak fronting or precipitation.

  • Solution: Dissolve in DMSO/MeOH, then dilute with water to at least 50% aqueous content before injection.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (2021).[1][2] [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? (2025).[3][4][5][6] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 966753, 2-[(4-Nitrobenzoyl)amino]benzamide. [Link]

  • SIELC Technologies. Separation of 4-Aminobenzamide on Newcrom R1 HPLC column. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? (2025).[3][4][5][6] [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Validation of N-(2-Hydroxyethyl)-4-nitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. The synthesis of a target compound, such as N-(2-Hydroxyethyl)-4-nitrobenzamide, is incomplete without a rigorous, multi-faceted validation of its identity and purity. This guide provides an in-depth, field-proven perspective on leveraging Carbon-13 Nuclear Magnetic Resonance (C-13 NMR) spectroscopy as the primary tool for this validation, while objectively comparing its role alongside other essential analytical techniques. Our focus is not merely on the 'how,' but on the 'why'—the scientific rationale that transforms routine analysis into a self-validating system of confirmation.

The Synthetic Context: Why Validation is Non-Negotiable

N-(2-Hydroxyethyl)-4-nitrobenzamide is a derivative of benzamide, a structural motif present in numerous biologically active compounds. Its synthesis, commonly achieved via the acylation of ethanolamine with a 4-nitrobenzoyl derivative (e.g., 4-nitrobenzoyl chloride), appears straightforward. However, potential side reactions, such as the formation of esters or unreacted starting materials, necessitate a robust analytical strategy. Relying on a single data point, like a melting point, is insufficient. Spectroscopic validation provides a detailed molecular fingerprint, ensuring that the material proceeding to further studies is, unequivocally, the correct compound.

The general synthesis is illustrated below:

4-nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride target_molecule N-(2-Hydroxyethyl)-4-nitrobenzamide 4-nitrobenzoyl_chloride->target_molecule ethanolamine Ethanolamine ethanolamine->target_molecule hcl HCl

Caption: General synthesis of the target molecule.

C-13 NMR: Mapping the Carbon Skeleton

C-13 NMR spectroscopy is arguably the most powerful technique for confirming the carbon framework of a novel organic molecule. Because the natural abundance of the C-13 isotope is low (~1.1%), carbon-carbon coupling is statistically insignificant, meaning each unique carbon atom in the molecule typically gives rise to a distinct, single peak.[1] This provides a direct count of the non-equivalent carbon environments, a fundamental piece of structural evidence.

Experimental Protocol: C-13 NMR Sample Preparation

A self-validating protocol minimizes ambiguity and ensures reproducibility.

  • Sample Weighing: Accurately weigh 15-25 mg of the dried, purified synthesis product. Causality: Sufficient concentration is critical for obtaining a good signal-to-noise ratio in a reasonable timeframe, as C-13 NMR is an inherently insensitive technique.

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice due to its ability to dissolve a wide range of polar organic compounds and its high boiling point. Chloroform-d (CDCl3) is another common alternative.[2] The solvent signal (e.g., the septet for DMSO-d6 at ~39.5 ppm) serves as a convenient internal reference.[2]

  • Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer. A clear, homogenous solution is essential for acquiring sharp, well-resolved NMR signals.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Causality: This step removes any particulate matter that could degrade spectral resolution by disrupting the magnetic field homogeneity.

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard proton-decoupled C-13 experiment is typical. Acquisition times can range from 30 minutes to several hours depending on sample concentration and instrument sensitivity.

Predicted C-13 NMR Spectrum and Data Interpretation

The true power of C-13 NMR in validation lies in comparing the experimental spectrum to a predicted spectrum based on established chemical shift principles. For N-(2-Hydroxyethyl)-4-nitrobenzamide, we expect to see 7 distinct signals, as the two pairs of aromatic carbons (C2/C6 and C3/C5) are chemically equivalent due to symmetry.

Carbon Atom(s)Chemical EnvironmentPredicted Chemical Shift (ppm)Rationale & Authoritative Grounding
C=O Amide Carbonyl165 - 170The amide carbonyl is a highly deshielded environment. Typical amide carbonyls appear in the 165-180 ppm range.[3] A recent study on a similar nitrobenzamide derivative found the carbonyl at 165.17 ppm.[4]
C4 Aromatic, NO₂-bearing148 - 150Attached directly to the strongly electron-withdrawing nitro group, this carbon is significantly deshielded relative to other aromatic carbons.[5]
C1 Aromatic, C=O bearing140 - 143The ipso-carbon attached to the carbonyl group is also deshielded. The analogue N-(2,2-diphenylethyl)-4-nitrobenzamide shows this carbon at 143.19 ppm.[4]
C2, C6 Aromatic, ortho to C=O128 - 130These carbons are in a relatively standard aromatic environment.[6]
C3, C5 Aromatic, ortho to NO₂123 - 125These carbons are ortho to the electron-withdrawing nitro group, leading to some deshielding. The same analogue shows these at 123.97 ppm.[4]
-CH₂-OH Aliphatic, attached to Oxygen60 - 63Carbons bonded to electronegative oxygen atoms are deshielded and typically appear in the 60-80 ppm range.[5] The terminal carbon of ethanolamine itself is a good reference.[7]
-CH₂-NH- Aliphatic, attached to Nitrogen42 - 45Carbons bonded to nitrogen are also deshielded, but generally less so than those bonded to oxygen.[8]

Validation Checklist:

  • Signal Count: Does the spectrum show exactly 7 signals (excluding the solvent)?

  • Chemical Shift Ranges: Do the signals appear in the predicted regions? The presence of a peak around 165 ppm is strong evidence for the amide, while the absence of a signal >170 ppm argues against a carboxylic acid or ester impurity.

  • Quaternary Carbons: The signals for C=O, C1, and C4 should be of lower intensity, as they are quaternary carbons and do not benefit from the Nuclear Overhauser Effect (NOE) enhancement in a standard proton-decoupled experiment.[1]

A Comparative Guide: C-13 NMR vs. Alternative Techniques

While C-13 NMR is central to our validation, it is most powerful when used as part of an orthogonal analytical approach. No single technique tells the whole story.

Caption: The complementary nature of spectroscopic techniques.

Performance Comparison

The following table objectively compares the utility of each technique for the specific task of validating this synthesis.

TechniquePrimary Information ProvidedStrengths for this ApplicationWeaknesses for this Application
C-13 NMR Carbon skeleton & number of unique carbons.- Direct, unambiguous confirmation of the carbon framework.[1]- Clear, well-resolved peaks.- Highly sensitive to subtle structural changes.- Low sensitivity requires more sample and longer acquisition times.- Does not provide direct information on proton connectivity.
H-1 NMR Proton environments, connectivity, and relative ratios.- High sensitivity, fast acquisition.- Spin-spin coupling provides direct evidence of atom connectivity (e.g., the -CH₂-CH₂- link).- Integration confirms the ratio of aromatic to aliphatic protons.- Can have overlapping signals, especially in the aromatic region.- Exchangeable protons (OH, NH) can have broad signals or their positions can be solvent-dependent.[9]
FT-IR Presence of key functional groups.- Very fast and requires minimal sample.- Excellent for quickly confirming the presence of the amide C=O stretch (~1640 cm⁻¹), N-H stretch (~3300 cm⁻¹), O-H stretch (broad, ~3400 cm⁻¹), and NO₂ stretches (~1520 & 1350 cm⁻¹).- Provides no information on the overall molecular structure or connectivity.- Confirms functional groups are present, but not how they are connected.
Mass Spec. Molecular weight and fragmentation patterns.- Confirms the molecular weight (210.19 g/mol for C₉H₁₀N₂O₄).- High-Resolution MS (HRMS) can confirm the elemental formula to within a few ppm.[10]- Fragmentation can provide structural clues.- Is a "destructive" technique.- Provides no information about stereochemistry or isomerism (though not an issue for this achiral molecule).

Integrated Workflow for Bulletproof Validation

G start Synthesized Product ms Acquire Mass Spectrum (Confirm MW = 210.19) start->ms ftir Acquire FT-IR Spectrum (Confirm Functional Groups) start->ftir nmr_prep Prepare NMR Sample (in DMSO-d6) start->nmr_prep data_analysis Correlate All Spectroscopic Data ms->data_analysis ftir->data_analysis h1nmr Acquire H-1 NMR (Check proton ratios & coupling) nmr_prep->h1nmr c13nmr Acquire C-13 NMR (Confirm 7 C-environments) h1nmr->c13nmr c13nmr->data_analysis conclusion Structure Validated data_analysis->conclusion

Caption: An integrated spectroscopic validation workflow.

This workflow ensures that before committing to the time-intensive C-13 NMR, quick checks via FT-IR and MS have already provided strong, positive indicators. The H-1 NMR then adds crucial connectivity data, and the C-13 NMR provides the final, definitive map of the carbon backbone. When the data from all four techniques converge to describe the same molecule, the validation can be considered complete and trustworthy.

References

  • Chauhan, S. M. S., & Singh, R. (1980). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Organic Magnetic Resonance, 14(6), 447-450. [Link]

  • Alkhawaldeh, M., & Al-Dhuraibi, A. (2021). NMR Spectra of (A) 1 H-NMR; (B) 13 C-NMR and (C) DEPT 135 for the Produced Organic Compound from the CO2 Saturated 0.1M Ethanolamine. ResearchGate. [Link]

  • Scribd. 13-C NMR Chemical Shift Table. [Link]

  • Hewage, H. S., et al. (2017). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Proceedings of the National Academy of Sciences, 114(35), E7243-E7252. [Link]

  • Unknown. 13-C NMR Chemical Shift Table.pdf. [Link]

  • IIT Guwahati. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. NPTEL. [Link]

  • Sokół, A., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1763. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • Barzagli, F., et al. (2022). Investigating the Performance of Ethanolamine and Benzylamine Blends as Promising Sorbents for Postcombustion CO2 Capture. Energy & Fuels, 36(16), 9209-9220. [Link]

  • University of Puget Sound. 13C-NMR. [Link]

  • Wang, Y., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 18(3), 3184-3199. [Link]

  • Wiley. Ethanolamine - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

  • PrepChem. Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide. [Link]

  • Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. PhD Thesis. [Link]

  • Nanalysis. Using NMR to observe the restricted rotation in amide bonds. [Link]

  • Umemoto, K., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1982. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Eco-Friendly Synthesis of Benzimidazole Derivatives: Advances in Green Chemistry and Applications. [Link]

  • Stewart, W. E., & Siddall, T. H. (1970). Nuclear magnetic resonance studies of amides. Chemical Reviews, 70(5), 517-551. [Link]

  • Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]

  • PubChem. N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide. [Link]

  • Gok, B., et al. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Molbank, 2024(1), M1775. [Link]

  • Guardià, A., et al. (2022). Synthesis of N-(2-hydroxyethyl)-3,4,5–tris(4-dodecyloxybenzyloxy) benzamide (TAPAm). ResearchGate. [Link]

  • Zhang, Q., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris Publisher. [Link]

  • ResearchGate. Fig. S1 13 C NMR spectrum of... [Link]

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Safety Operating Guide

Operational Guide: Disposal of N-(2-Hydroxyethyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an operational framework for the safe handling and disposal of N-(2-Hydroxyethyl)-4-nitrobenzamide . It is designed for researchers and laboratory managers requiring immediate, actionable protocols that exceed standard Safety Data Sheet (SDS) generalities.

Chemical Vital Statistics

Before initiating any waste workflow, verify the identity of the material to ensure this protocol applies.

ParameterSpecification
Chemical Name N-(2-Hydroxyethyl)-4-nitrobenzamide
CAS Number 6640-65-9
Molecular Formula C₉H₁₀N₂O₄
Physical State Solid (Pale yellow to crystalline powder)
Solubility Soluble in polar organic solvents (DMSO, Methanol); sparingly soluble in water.
Primary Hazards Skin/Eye Irritant (H315, H319); Potential Mutagen (Nitroaromatic class); Thermal Decomposition (NOx).
Executive Safety Assessment (The "Why")

From the desk of the Senior Application Scientist:

Handling nitro-aromatics requires a nuanced understanding of their functional groups. While N-(2-Hydroxyethyl)-4-nitrobenzamide is not typically classified as a Class 1 explosive, the nitro group (-NO₂) is inherently electron-withdrawing and energy-rich.

  • Thermal Instability: Nitro compounds can undergo exothermic decomposition when heated. Never autoclave waste containing this compound. The heat and pressure can trigger uncontrolled decomposition, releasing toxic nitrogen oxides (NOx).

  • Environmental Mobility: The hydroxyethyl group increases polarity, making this compound more water-soluble than simple nitrobenzamides. This enhances its mobility in aquatic systems. Zero drain disposal is the absolute standard; standard wastewater treatment may not effectively degrade the nitro moiety.

  • Chemical Incompatibility: The amide linkage is susceptible to hydrolysis in the presence of strong bases, potentially releasing 4-nitrobenzoic acid and ethanolamine. While not violently explosive, this reaction alters the waste profile and pH, complicating downstream incineration.

Waste Segregation & Classification Protocol

Effective disposal begins with segregation at the bench. Use the following logic to determine the correct waste stream.

Disposal Decision Matrix

WasteSegregation Start Waste Generation: N-(2-Hydroxyethyl)-4-nitrobenzamide State Physical State? Start->State Solid Solid Waste (Powder, Contaminated Gloves) State->Solid Dry Solid Liquid Liquid Waste (Mother Liquor, Rinsate) State->Liquid Dissolved SolidStream STREAM A: Solid Hazardous Waste (Trace Organic) Solid->SolidStream Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (Methanol, Acetone, DMSO) SolventCheck->NonHalogenated StreamB STREAM B: Halogenated Organic Waste Halogenated->StreamB StreamC STREAM C: Non-Halogenated Organic Waste NonHalogenated->StreamC

Figure 1: Decision matrix for segregating N-(2-Hydroxyethyl)-4-nitrobenzamide waste based on physical state and solvent carrier.

Step-by-Step Disposal Procedures
Protocol A: Solid Waste (Pure Compound or Spill Debris)

Applicability: Expired reagents, contaminated weighing boats, spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Hazardous Waste" bucket with a locking lid. Avoid glass for solids to prevent breakage during compaction/transport.

  • Bagging: Place the solid material inside a clear, 6-mil polyethylene bag before placing it in the rigid container. This "double containment" prevents dust generation upon reopening.

  • Labeling:

    • Primary Constituent: N-(2-Hydroxyethyl)-4-nitrobenzamide.[1][2]

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

    • Note: Add "Contains Nitro-Aromatics - Incinerate Only."

  • Storage: Store in a cool, dry cabinet away from oxidizers (e.g., nitric acid) and strong bases.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, HPLC effluent, mother liquors.

  • Compatibility Check: Ensure the receiving carboy does NOT contain strong oxidizing acids (Nitric, Perchloric) or active metals (Sodium, Magnesium).

  • pH Adjustment: If the solution is highly acidic or basic (pH < 2 or > 12), neutralize to pH 6–8 using mild buffers (Sodium Bicarbonate or Citric Acid) before adding to the organic waste solvent drum. This prevents exothermic hydrolysis of the amide bond in the drum.

  • Segregation:

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Waste .

    • If dissolved in Methanol/Acetone/DMSO: Dispose in Non-Halogenated Waste .

  • Cap Venting: Use vented caps (e.g., Nalgene® Eco-Funnel systems) if available, to prevent pressure buildup from slow thermal decomposition or solvent volatility.

Regulatory & Compliance Data

When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors (e.g., Clean Harbors, Veolia), use the following classifications.

Regulatory BodyClassification / CodeRationale
EPA (RCRA) Not Listed (P/U) Not specifically listed.
EPA (RCRA) Characteristic Waste Classify as D001 (Ignitable) if in flammable solvent. If solid, often managed as "Non-Regulated Chemical Waste" unless toxicity characteristic (D043) is proven, but best practice is to manage as Hazardous .
DOT (Transport) Not Regulated For the pure solid, it is generally not regulated as a hazardous material for transport unless in bulk quantities requiring testing.
Destruction Method Incineration Must be incinerated at >1000°C with secondary combustion and scrubbers to capture NOx gases.
Emergency Response: Spills

Scenario: A 5g bottle of solid powder drops and shatters.

  • Evacuate & Ventilate: Clear the immediate area. Nitro-aromatics can be respiratory irritants.[3][4][5]

  • PPE: Don nitrile gloves (double gloving recommended), safety goggles, and an N95 dust mask or P100 respirator.

  • Containment: Do not dry sweep (creates dust). Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.

  • Cleanup:

    • Scoop the damp material and broken glass into a plastic dustpan.

    • Wipe the surface with a soap/water solution to remove the hydroxyethyl-polar residues.

    • Place all debris into the Solid Hazardous Waste container (Protocol A).

  • Reporting: Log the spill with your facility's EHS officer.

References
  • U.S. Environmental Protection Agency (EPA). (2025).[6] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 22, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Safe disposal of carcinogenic nitrosamines and nitro compounds. PubMed. Retrieved February 22, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.